2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline” is a complex organic molecule that contains several functional groups, including a pyrazoline ring and a quinazoline ring . Pyrazolines are heterocyclic compounds that have been the focus of many studies due to their confirmed biological and pharmacological activities .
Scientific Research Applications
Molecular and Supramolecular Structures
The molecular and supramolecular structures of compounds related to 2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline have been extensively studied. For example, research by Low et al. (2002) explored the structures of several tetrahydropyrazolo[1,5-c]quinazolines, highlighting their supramolecular architectures, which include base-paired dimers formed via N-H.N hydrogen bonds. This indicates the potential for these compounds to engage in specific molecular interactions, which is crucial for drug design and material science applications (Low et al., 2002).
Antimicrobial Properties
The antimicrobial properties of compounds structurally related to this compound have been investigated. For instance, Raval et al. (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity. These findings suggest the potential utility of such compounds in developing new antimicrobial agents (Raval et al., 2012).
DNA Interaction and Cytotoxicity
Varma et al. (2020) studied the interaction of rhenium(I) complexes, containing pyrazolyl-pyridine and bromophenyl groups similar to the core structure of interest, with DNA and their cytotoxic effects. This research is indicative of the potential for these compounds to act as chemotherapeutic agents, given their ability to interact with DNA and exhibit cytotoxicity against cancer cell lines (Varma et al., 2020).
Optoelectronic Applications
The optoelectronic properties of quinazoline derivatives have been explored, demonstrating their potential use in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. Zhang et al. (2016) synthesized quinazoline-centered derivatives that showed efficient red phosphorescence, highlighting the versatility of these compounds in the field of optoelectronics (Zhang et al., 2016).
Mechanism of Action
Target of Action
The compound “2-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline” is a complex molecule that contains a pyrazoline ring and a quinazoline ring. Pyrazoline derivatives have been reported to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Quinazoline derivatives are known to interact with a variety of targets, including kinases and other enzymes.
Mode of Action
Many pyrazoline and quinazoline derivatives exert their effects by interacting with enzymes and other proteins, altering their function and leading to changes in cellular processes .
Result of Action
Based on the known activities of related compounds, it could potentially have a variety of effects depending on its target and mode of action .
Properties
IUPAC Name |
2-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-chlorophenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Br2ClN4/c30-21-11-5-18(6-12-21)26-17-27(19-7-13-22(31)14-8-19)36(35-26)29-33-25-4-2-1-3-24(25)28(34-29)20-9-15-23(32)16-10-20/h1-16,27H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNNHBGMSJEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Br2ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.